Cas no 268222-23-7 (2-cyano-N-(prop-2-yn-1-yl)acetamide)

2-シアノ-N-(プロプ-2-イン-1-イル)アセトアミドは、シアノ基とプロパルギル基を有するアセトアミド誘導体です。この化合物は、有機合成中間体として高い反応性を示し、特にヘテロ環合成やクロスカップリング反応において有用です。シアノ基の電子求引性とプロパルギル基の反応性を併せ持つため、多様な官能基変換が可能です。また、医薬品や農薬の開発において、重要な骨格構築に寄与する特性を有しています。高い純度と安定性を備えており、研究用途に適しています。

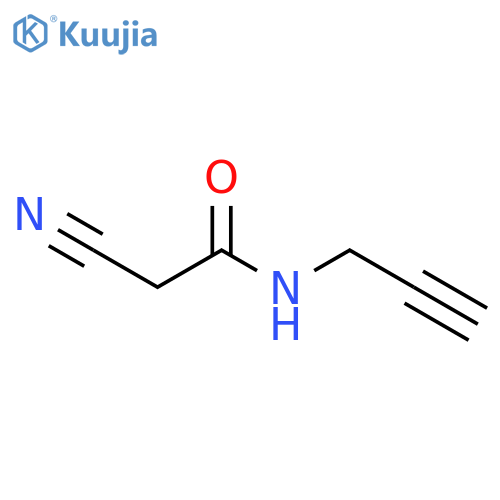

268222-23-7 structure

商品名:2-cyano-N-(prop-2-yn-1-yl)acetamide

2-cyano-N-(prop-2-yn-1-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-cyano-N-(prop-2-yn-1-yl)acetamide

- Acetamide, 2-cyano-N-2-propyn-1-yl-

- UWMHFSKISKQAEA-UHFFFAOYSA-N

- SCHEMBL1417712

- 2-Cyano-N-prop-2-inyl-acetamide

- N-propargylcyanoacetamide

- Z316158264

- 2-cyano-N-prop-2-ynylacetamide

- EN300-50338

- MFCD09930675

- G21005

- AB01002665-01

- 2-cyano-n-prop-2-ynyl-acetamide

- AKOS000171963

- 268222-23-7

-

- インチ: 1S/C6H6N2O/c1-2-5-8-6(9)3-4-7/h1H,3,5H2,(H,8,9)

- InChIKey: UWMHFSKISKQAEA-UHFFFAOYSA-N

- ほほえんだ: C(NCC#C)(=O)CC#N

計算された属性

- せいみつぶんしりょう: 122.048012819g/mol

- どういたいしつりょう: 122.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 108-110 °C

- ふってん: 348.8±27.0 °C at 760 mmHg

- フラッシュポイント: 164.7±23.7 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

2-cyano-N-(prop-2-yn-1-yl)acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-cyano-N-(prop-2-yn-1-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-50338-0.5g |

2-cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 0.5g |

$218.0 | 2023-05-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071010-5g |

2-Cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 5g |

¥5340.0 | 2023-03-20 | |

| Enamine | EN300-50338-1.0g |

2-cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 1g |

$314.0 | 2023-05-03 | |

| Enamine | EN300-50338-10.0g |

2-cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 10g |

$1346.0 | 2023-05-03 | |

| Ambeed | A1110957-5g |

2-Cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 5g |

$784.0 | 2024-07-28 | |

| Enamine | EN300-50338-0.1g |

2-cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 0.1g |

$83.0 | 2023-05-03 | |

| Enamine | EN300-50338-2.5g |

2-cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 2.5g |

$614.0 | 2023-05-03 | |

| Enamine | EN300-50338-5.0g |

2-cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 5g |

$908.0 | 2023-05-03 | |

| Aaron | AR019WS8-100mg |

2-cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 100mg |

$140.00 | 2023-12-14 | |

| 1PlusChem | 1P019WJW-250mg |

2-cyano-N-(prop-2-yn-1-yl)acetamide |

268222-23-7 | 95% | 250mg |

$194.00 | 2025-03-04 |

2-cyano-N-(prop-2-yn-1-yl)acetamide 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

268222-23-7 (2-cyano-N-(prop-2-yn-1-yl)acetamide) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:268222-23-7)2-cyano-N-(prop-2-yn-1-yl)acetamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):376.0/706.0